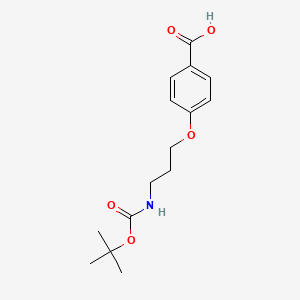
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid” is a chemical compound with the CAS Number: 174664-94-9 . It has a molecular weight of 295.34 .
Molecular Structure Analysis
The IUPAC Name of the compound is “4-{3-[(tert-butoxycarbonyl)amino]propoxy}benzoic acid” and its InChI Code is "1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18)" .Physical And Chemical Properties Analysis
The compound is in solid form . More specific physical and chemical properties are not available in the searched data.Scientific Research Applications
Benzoic Acid and Its Derivatives in Gut Health
Research on benzoic acid has shown its potential to regulate gut functions due to its antibacterial and antifungal properties. Studies using piglet models have indicated that appropriate levels of benzoic acid could improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could damage gut health, highlighting the importance of dosage control in the application of benzoic acid derivatives for promoting gut health (Mao et al., 2019).
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT) and derivatives, have been widely used in industrial and commercial products to retard oxidative reactions. These compounds, including benzoic acid derivatives, have been detected in various environmental matrices and human samples, suggesting widespread exposure. The toxicity studies of SPAs indicate potential hepatic toxicity and endocrine-disrupting effects, with implications for the safety and environmental impact of these chemicals (Liu & Mabury, 2020).
Advanced Oxidation Processes for Pollutant Treatment
Benzoic acid and its derivatives have been studied in the context of advanced oxidation processes for the treatment of water pollutants. These studies focus on the degradation of major pollutants in wastewater, including benzoic acid, demonstrating the effectiveness of these processes in reducing chemical oxygen demand (COD) and the potential for environmental application (Garg & Prasad, 2017).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of indoleamide derivatives as ep2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been implicated in the modulation of the prostaglandin e2 (pge2) pathway and the nicotinamide adenine dinucleotide (nad) salvage pathway .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its physicochemical properties, including its predicted boiling point of 473.9±25.0 °C and density of 1.163±0.06 g/cm3 .
Result of Action
Related compounds have been shown to inhibit the activity of the ep2 receptor and the enzyme nicotinamide phosphoribosyltransferase .
properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-4-10-20-12-7-5-11(6-8-12)13(17)18/h5-8H,4,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPCCYDKFTVWOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Tert-butoxycarbonylamino)propoxy)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)
![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)
![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)
![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)
![Methyl 3-{4-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2415505.png)
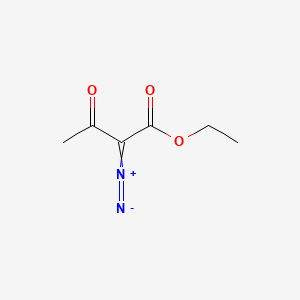
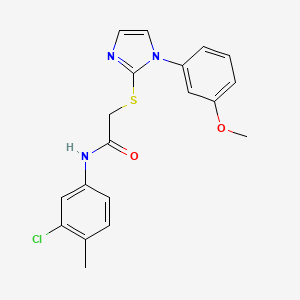
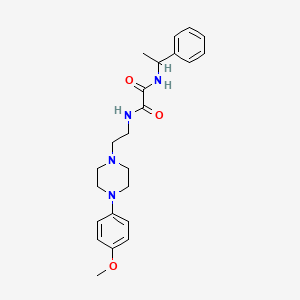
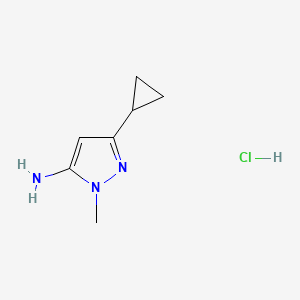
![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)